

Lrrk2-IN-1: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lrrk2-IN-1

Cat. No.: B608654

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These application notes provide detailed protocols for the solubility and preparation of **Lrrk2-IN-1** for use in cell culture experiments. **Lrrk2-IN-1** is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key target in Parkinson's disease research and other therapeutic areas.

Data Presentation

The following tables summarize the key quantitative data for **Lrrk2-IN-1**.

Table 1: **Lrrk2-IN-1** Properties

Property	Value	Source
Molecular Weight	570.69 g/mol	[1]
Formula	C31H38N8O3	[1]
CAS Number	1234480-84-2	[1]

Table 2: **Lrrk2-IN-1** Solubility

Solvent	Solubility	Notes	Source
DMSO	≥ 50 mg/mL (87.61 mM)	Sonication may be required to fully dissolve the compound. Use freshly opened DMSO for best results.	[2][3]
DMSO	Soluble to 100 mM	---	[1]
DMSO	45 mg/mL (78.85 mM)	Sonication is recommended.	[4]
DMSO	30 mg/mL (52.57 mM)	Requires ultrasonic treatment.	[5]
Ethanol	57 mg/mL (99.88 mM)	Sonication is recommended.	[4]

Table 3: **Lrrk2-IN-1** Potency and Cellular Activity

Target/Assay	IC50/EC50	Cell Line/System	Source
LRRK2 (Wild Type)	13 nM	Biochemical Assay	[6][7]
LRRK2 (G2019S mutant)	6 nM	Biochemical Assay	[6][7]
LRRK2 Ser935 Phosphorylation	0.08 μM (WT), 0.03 μM (G2019S)	HEK293 cells	[6]
Cytotoxicity (HepG2 cells)	49.3 μM	HepG2 cells	[5][6]
DCLK2	45 nM	Biochemical Assay	[6]
MAPK7	160 nM	Biochemical Assay	[5][6]

Experimental Protocols

Protocol 1: Preparation of Lrrk2-IN-1 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **Lrrk2-IN-1** in DMSO.

Materials:

- **Lrrk2-IN-1** powder
- Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of **Lrrk2-IN-1** needed using its molecular weight (570.69 g/mol).
 - $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (mg)} = 10 \text{ mM} \times 0.001 \text{ L} \times 570.69 \text{ g/mol} \times 1000 \text{ mg/g} = 5.71 \text{ mg}$
- Weigh the compound: Carefully weigh out the calculated amount of **Lrrk2-IN-1** powder and transfer it to a sterile microcentrifuge tube.
- Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For a 10 mM stock, add 1 mL of DMSO for every 5.71 mg of **Lrrk2-IN-1**.
- Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to dissolve the powder. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.[\[4\]](#)
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.[\[3\]](#)[\[4\]](#) For short-term use (up to one week), aliquots can be stored at 4°C.[\[4\]](#)

Note: The final concentration of DMSO in cell culture media should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.^[4] Always include a vehicle control (DMSO alone) in your experiments.

Protocol 2: Western Blot for LRRK2 Phosphorylation

This protocol provides a method to assess the inhibitory activity of **Lrrk2-IN-1** in cells by measuring the dephosphorylation of LRRK2 at Serine 935.

Materials:

- Cell culture medium
- **Lrrk2-IN-1** stock solution (10 mM in DMSO)
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies:
 - Rabbit anti-phospho-LRRK2 (Ser935)
 - Mouse anti-LRRK2 (total)
 - Loading control antibody (e.g., anti-GAPDH or anti- β -actin)

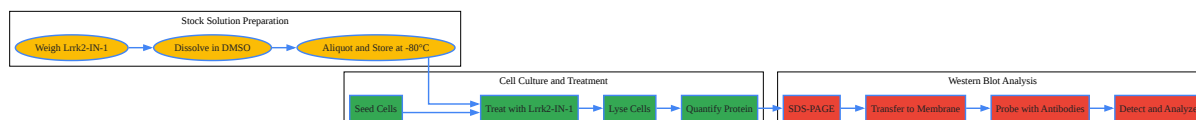
- Secondary antibodies:
 - HRP-conjugated anti-rabbit IgG
 - HRP-conjugated anti-mouse IgG
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Seeding and Treatment:
 - Seed cells (e.g., HEK293, SH-SY5Y) in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
 - Allow cells to adhere overnight.
 - Treat the cells with the desired concentrations of **Lrrk2-IN-1** (e.g., 0.1, 1, 10 μ M) or vehicle (DMSO) for the desired time (e.g., 1-2 hours).
- Cell Lysis:
 - After treatment, wash the cells once with ice-cold PBS.
 - Add 100-200 μ L of ice-cold lysis buffer to each well.
 - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
 - Incubate on ice for 30 minutes, vortexing occasionally.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Protein Quantification:
 - Transfer the supernatant (cleared lysate) to a new tube.
 - Determine the protein concentration of each sample using a BCA protein assay.

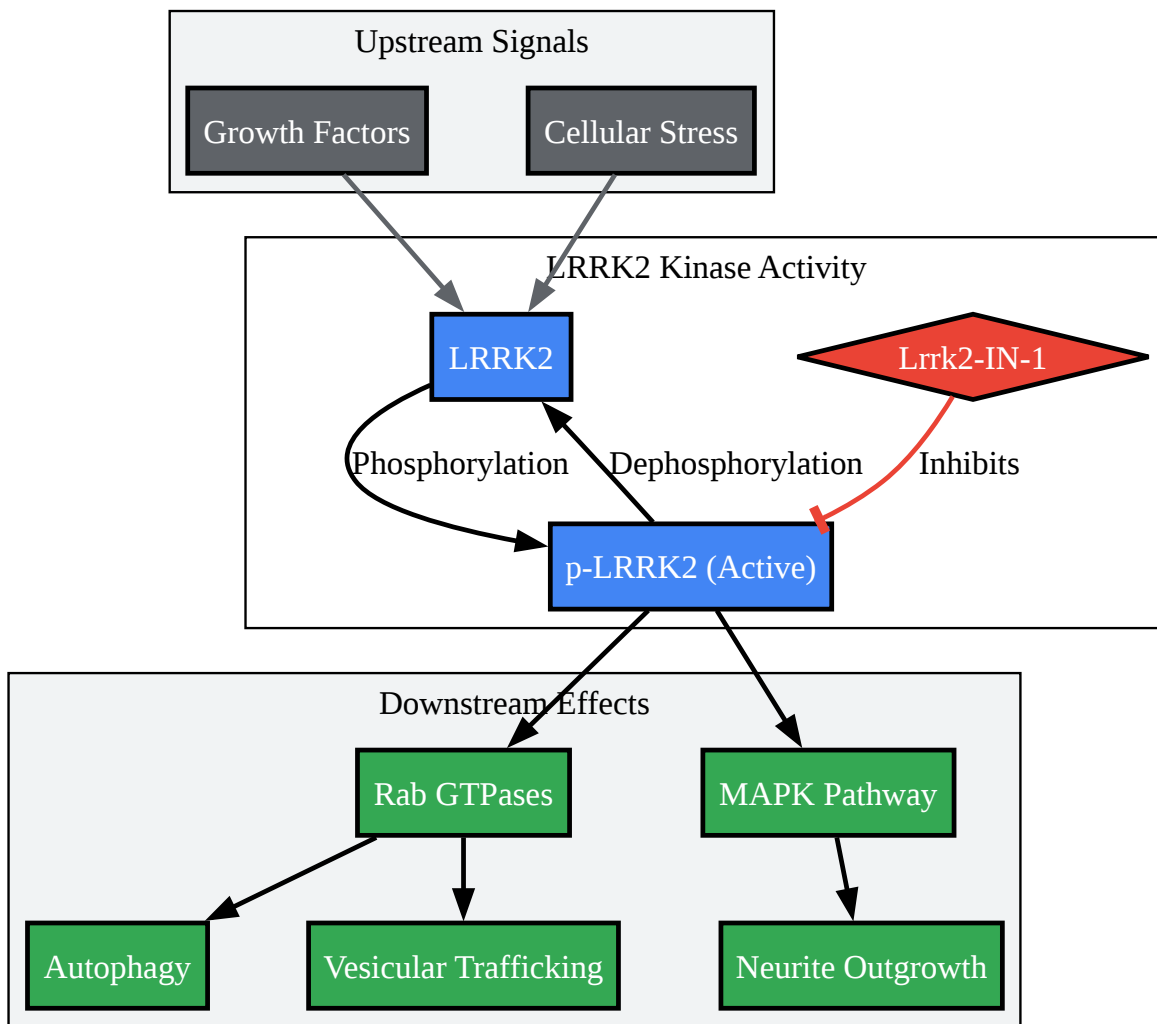
- Sample Preparation for SDS-PAGE:
 - Normalize the protein concentration of all samples with lysis buffer.
 - Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
 - Run the gel to separate the proteins by size.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies (anti-pLRRK2 and anti-total LRRK2, diluted in blocking buffer) overnight at 4°C with gentle agitation.
 - Wash the membrane three times with TBST for 5-10 minutes each.
 - Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Wash the membrane again as in the previous step.
- Detection:
 - Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
 - Capture the signal using an imaging system.
 - Analyze the band intensities to determine the ratio of phosphorylated LRRK2 to total LRRK2.

Visualizations



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Caption: Experimental workflow for **Lrrk2-IN-1** preparation and analysis.



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Caption: Lrrk2 signaling pathway and the inhibitory action of **Lrrk2-IN-1**.

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